BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Isopropyl-6-
methylaniline: A Comprehensive Technical
Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Isopropyl-6-methylaniline

Cat. No.: B1581991

This in-depth guide provides a detailed analysis of the spectroscopic data for 2-isopropyl-6-
methylaniline (CAS No. 5266-85-3), a key intermediate in various chemical syntheses.[1] This
document is intended for researchers, scientists, and drug development professionals, offering
a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the
molecule's structure, purity, and for its application in further research and development.

Molecular Structure and Overview

2-Isopropyl-6-methylaniline is an aromatic amine with the molecular formula C10H1sN and a
molecular weight of 149.23 g/mol .[1] Its structure, featuring an aniline core with ortho-
substitution of isopropyl and methyl groups, gives rise to a distinct spectroscopic fingerprint.
Understanding these spectral features is paramount for its unambiguous identification and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the
chemical environments of hydrogen (*H) and carbon (*3C) nuclei.

'H NMR Spectroscopy
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The *H NMR spectrum of 2-isopropyl-6-methylaniline reveals the specific arrangement and
electronic environment of the protons in the molecule.

Table 1: *H NMR Spectroscopic Data for 2-Isopropyl-6-methylaniline

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.04 d 1H Ar-H
~6.95 d 1H Ar-H
~6.73 t 1H Ar-H
~3.5 (broad) S 2H -NH:2
~2.92 sept 1H -CH(CH3)2
~2.18 S 3H Ar-CHs
~1.26 d 6H -CH(CHs3)2

Data is compiled from representative spectra and may vary slightly based on solvent and
experimental conditions.

Interpretation of the *H NMR Spectrum:

The aromatic region (6 6.7-7.1 ppm) displays three distinct signals corresponding to the three
protons on the benzene ring, confirming the 1,2,3-trisubstitution pattern. The broad singlet at
approximately 3.5 ppm is characteristic of the two amine (-NH2) protons. The septet at ~2.92
ppm and the doublet at ~1.26 ppm are indicative of the isopropyl group, with the methine
proton coupled to the six equivalent methyl protons. The singlet at ~2.18 ppm corresponds to
the three protons of the methyl group attached to the aromatic ring.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Isopropyl-6-methylaniline
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Rationale for Chemical

Chemical Shift (d) ppm Assignment .

Shift

Carbon attached to the
~142 C-NH:z electron-donating amino

group, deshielded.

Quaternary carbon attached to
~135 C-CH(CHs3)2 )

the isopropyl group.
~128 Ar-C Aromatic carbon.
~127 Ar-C Aromatic carbon.

Quaternary carbon attached to
~122 C-CHs

the methyl group.

Aromatic carbon shielded by
~118 Ar-C ]

the amino group.

Methine carbon of the
~28 -CH(CH3s)2 )

isopropyl group.

Methyl carbons of the isopropyl
~22 -CH(CHs)2 Y PropY

group.

Methyl carbon attached to the
~18 Ar-CHs

aromatic ring.

Predicted values are based on established substituent effects on aromatic systems and may
vary in experimental data.

Interpretation of the 3C NMR Spectrum:

The spectrum is expected to show ten distinct carbon signals. The aromatic carbons appear in
the region of d 118-142 ppm. The carbons directly attached to the nitrogen, isopropyl, and
methyl groups are identifiable by their characteristic chemical shifts. The aliphatic carbons of
the isopropyl and methyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule

based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-lIsopropyl-6-methylaniline

Wavenumber ] ) ] )
Vibration Functional Group Intensity
(cm™)
3400-3500 N-H stretch Primary Amine (-NHz2) Medium (two bands)
3000-3100 C-H stretch Aromatic C-H Medium to Weak
Aliphatic C-H
2850-2970 C-H stretch ) Strong
(isopropyl, methyl)
1600-1620 N-H bend Primary Amine (-NHz) Medium
1450-1550 C=C stretch Aromatic Ring Medium to Strong
1250-1335 C-N stretch Aromatic Amine Strong

Interpretation of the IR Spectrum:

The IR spectrum of 2-isopropyl-6-methylaniline is dominated by features characteristic of a
primary aromatic amine. The two distinct bands in the 3400-3500 cm~1 region are a hallmark of
the symmetric and asymmetric N-H stretching vibrations of the -NHz group.[2][3] Strong
absorptions in the 2850-2970 cm~* range confirm the presence of aliphatic C-H bonds from the
isopropyl and methyl substituents. Aromatic C-H stretching is observed just above 3000 cm~1.
The bending vibration of the N-H group and the characteristic C=C stretching of the aromatic
ring appear in the 1450-1620 cm~! region.[2] A strong C-N stretching band is also expected
around 1250-1335 cm~1.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural elucidation. The molecular ion peak (M*) for 2-
isopropyl-6-methylaniline is expected at an m/z of 149.

Table 4: Predicted Major Fragments in the Mass Spectrum of 2-Isopropyl-6-methylaniline
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miz Proposed Fragment Loss

149 [C1oH1sN]* Molecular lon

134 [CoH12N]* Loss of CHs

106 [C7HsN]* Loss of C3H7 (isopropyl)

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 149, corresponding to the
molecular weight of 2-isopropyl-6-methylaniline. A common and significant fragmentation
pathway for alkyl-substituted aromatic compounds is benzylic cleavage. Therefore, a major
fragment is expected at m/z 134, resulting from the loss of a methyl radical (*CHs) from the
isopropyl group to form a stable benzylic carbocation. Another significant fragmentation would
be the loss of the entire isopropyl radical (*CsH>), leading to a fragment at m/z 106.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid
aniline derivatives.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-isopropyl-6-methylaniline in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[5]

e Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[5]
e 'H NMR Acquisition:

o Pulse Sequence: Standard single pulse.

o Number of Scans: 16-64.

o Relaxation Delay: 1-5 seconds.[5]

e 13C NMR Acquisition:
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o Pulse Sequence: Proton-decoupled pulse sequence.
o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2-5 seconds.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

o Sample Preparation: As 2-isopropyl-6-methylaniline is a liquid at room temperature, the
neat liquid can be analyzed directly.

o Transmission Method: Place a drop of the liquid between two KBr or NaCl plates to form a
thin film.[6]

o ATR Method: Place a drop of the liquid directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory.[7][8]

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the empty cell or clean ATR crystal.
o Acquire the sample spectrum over a typical range of 4000-400 cm~1.[7]
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 2-isopropyl-6-methylaniline (e.g., 1-10
pg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]
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e Instrumentation: Employ a mass spectrometer, commonly with an Electron lonization (EI)
source for fragmentation analysis.

o Data Acquisition:

o Introduce the sample into the ion source (e.g., via direct infusion or through a gas
chromatograph).

o Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

o Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and
major fragment ions.

Visualizations
Molecular Structure

Caption: Molecular structure of 2-isopropyl-6-methylaniline.

Proposed Mass Spectrometry Fragmentation

[M - CHs]*

y m/z = 134
[M]*
m/z = 149 &»

[M - CsH7]*

m/z = 106

Click to download full resolution via product page

Caption: Key fragmentation pathways for 2-isopropyl-6-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropyl-6-methylaniline: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581991#spectroscopic-data-of-2-isopropyl-6-
methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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